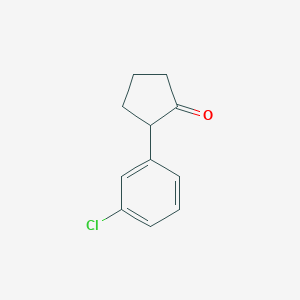

2-(3-Chlorophenyl)cyclopentan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10H,2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQCNTUKGYTWEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms

The elucidation of the reaction mechanism provides fundamental insights into how a chemical transformation occurs. For the synthesis of 2-(3-Chlorophenyl)cyclopentan-1-one, this involves understanding the sequence of bond-forming and bond-breaking steps.

The most probable pathway for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 5-(3-chlorophenyl)pentanoyl chloride. sigmaaldrich.comkoreascience.kr This type of reaction is a classic method for forming cyclic ketones where an aromatic ring and an acyl group are present in the same molecule. masterorganicchemistry.com

The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org The proposed cyclization mechanism proceeds as follows:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride functional group of the precursor molecule. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly reactive acylium ion. This ion is resonance-stabilized. sigmaaldrich.comlibretexts.org

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile. The electron-rich chlorophenyl ring of the same molecule attacks the electrophilic carbon of the acylium ion. sigmaaldrich.com This intramolecular attack results in the formation of a new carbon-carbon bond, closing the five-membered ring. The attack is directed by the substituents on the aromatic ring. In the case of a 3-chloro-substituted phenyl ring, the cyclization would preferentially occur at the ortho or para position relative to the alkyl chain.

Rearomatization: The intermediate formed from the electrophilic attack is a non-aromatic carbocation. To regain the stability of the aromatic system, a proton is eliminated from the carbon atom where the acyl group has attached. The Lewis acid complex (e.g., AlCl₄⁻) assists in this deprotonation step, regenerating the Lewis acid catalyst and forming hydrogen chloride (HCl) as a byproduct. libretexts.org

While radical cyclizations are also a method for forming five-membered rings, they are less common for this specific transformation, which is more efficiently achieved via the ionic pathway of the Friedel-Crafts reaction. sciforum.net

The primary and most crucial intermediate in the proposed intramolecular Friedel-Crafts acylation pathway is the acylium ion . sigmaaldrich.comlibretexts.org

Generation: It is generated from the reaction between the acyl chloride precursor and the Lewis acid catalyst.

Function: The acylium ion is a potent electrophile. Its formation is the key step that initiates the ring-closing process. Because the acylium ion is stabilized by resonance, it does not typically undergo the rearrangements that can plague Friedel-Crafts alkylations, leading to a more predictable product. libretexts.org

Cyclization: The intramolecular nature of the reaction, where the nucleophile (the chlorophenyl ring) and the electrophile (the acylium ion) are part of the same molecule, makes the ring-forming step efficient, particularly for the formation of five- and six-membered rings. masterorganicchemistry.com

Kinetic Studies

To understand the kinetics of the reaction, the rate law would need to be determined experimentally. The rate law expresses the relationship between the rate of the reaction and the concentration of the reactants. For the proposed synthesis, the rate would likely depend on the concentration of the precursor, 5-(3-chlorophenyl)pentanoyl chloride, and the Lewis acid catalyst.

The general form of the rate law would be: Rate = k [Precursor]ⁿ [Catalyst]ᵐ

Where:

k is the rate coefficient.

[Precursor] is the concentration of 5-(3-chlorophenyl)pentanoyl chloride.

[Catalyst] is the concentration of the Lewis acid.

n and m are the reaction orders with respect to the precursor and the catalyst, respectively.

The reaction orders (n and m) would be determined using methods such as the method of initial rates. This involves running a series of experiments where the initial concentration of one reactant is varied while the other is kept constant and measuring the initial reaction rate. By comparing the changes in rate with the changes in concentration, the order for each reactant can be determined. Once the reaction orders are known, the rate coefficient (k) can be calculated for each experiment and an average value determined.

Illustrative Data Table for Determining Reaction Order This table illustrates the experimental setup for the method of initial rates. The values are hypothetical.

| Experiment | Initial [Precursor] (mol/L) | Initial [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

From such a hypothetical dataset, one could infer the reaction is first order in both the precursor and the catalyst.

Temperature: Generally, increasing the reaction temperature increases the rate coefficient, as described by the Arrhenius equation. This is due to a higher proportion of molecules possessing the necessary activation energy.

Solvent: The choice of solvent can influence the stability of the intermediates and transition states. For Friedel-Crafts reactions, inert solvents are typically used. The polarity of the solvent can affect the rate of acylium ion formation and the subsequent cyclization.

Catalyst Activity: The strength of the Lewis acid catalyst plays a critical role. Stronger Lewis acids will generate the acylium ion more rapidly, leading to a faster reaction rate. The amount of catalyst used also affects the rate, as seen in the rate law.

Table of Influencing Factors

| Parameter | Condition Change | Expected Effect on Rate |

|---|---|---|

| Temperature | Increase | Increase |

| Solvent Polarity | Varies | Can increase or decrease depending on the specific solvent and its interaction with intermediates |

| Catalyst Concentration | Increase | Increase |

| Catalyst Strength | Stronger Lewis Acid | Increase |

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, specifically the rate-determining step. It is defined as the ratio of the rate constant of a reaction with a light isotope (k_light) to the rate constant with a heavy isotope (k_heavy).

For the intramolecular Friedel-Crafts acylation, a primary KIE could be measured by replacing a hydrogen atom with deuterium (B1214612) on the aromatic ring at the position of cyclization.

k_H / k_D

If the cleavage of the C-H bond is part of the rate-determining step, a significant primary KIE (typically > 2) would be observed. In the proposed mechanism for Friedel-Crafts acylation, the rate-determining step is generally considered to be the attack of the aromatic ring on the acylium ion to form the carbocation intermediate. The subsequent C-H bond breaking to restore aromaticity is a fast step. Therefore, a significant primary KIE is generally not expected for this reaction. An experimental finding of a KIE close to 1 would provide strong evidence supporting the proposed mechanism where C-H bond cleavage is not rate-determining. nih.govnih.gov

Derivatization and Complex Chemical Transformations

Functional Group Transformations of the Cyclopentanone (B42830) Core

The ketone group in the cyclopentanone core is a key site for functional group transformations, including oxidation and reduction reactions.

The cyclopentanone core of 2-(3-Chlorophenyl)cyclopentan-1-one can undergo oxidation to form lactones through the Baeyer-Villiger oxidation. wikipedia.orgnih.gov This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a cyclic ester (lactone). wikipedia.org The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.orgmdpi.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.org For this compound, the migration of the more substituted carbon atom (the one bearing the chlorophenyl group) is generally favored, leading to the formation of a specific lactone isomer.

Table 1: Representative Baeyer-Villiger Oxidation Conditions

| Oxidant | Catalyst | Solvent | Product Type |

|---|---|---|---|

| m-CPBA | None or Sc(OTf)₃ | CH₂Cl₂ or EtOAc | Lactone |

| H₂O₂ | Lewis Acids (e.g., SnCl₄) or Brønsted Acids | Varies | Lactone |

This table presents generalized conditions for Baeyer-Villiger oxidations and may require optimization for the specific substrate.

The carbonyl group of the cyclopentanone core can be reduced to either a hydroxyl group or a methylene (B1212753) group, depending on the reaction conditions.

Reduction to an alcohol, 2-(3-chlorophenyl)cyclopentan-1-ol, can be achieved using various reducing agents. biosynth.com

Conversely, complete reduction of the ketone to a methylene group (CH₂) can be accomplished through methods like the Clemmensen or Wolff-Kishner reductions.

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). wikipedia.organnamalaiuniversity.ac.inbyjus.com It is particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in However, the strongly acidic conditions may not be suitable for substrates with acid-sensitive functional groups. wikipedia.orgbyjus.com

Wolff-Kishner Reduction : This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. wikipedia.orgalfa-chemistry.comorganic-chemistry.org It serves as a complementary method to the Clemmensen reduction for base-stable, acid-sensitive compounds. wikipedia.orgmasterorganicchemistry.com A common modification, the Huang-Minlon modification, involves using a high-boiling solvent like diethylene glycol to facilitate the reaction. alfa-chemistry.com

Table 2: Comparison of Reduction Reactions for the Cyclopentanone Core

| Reaction | Reagents | Conditions | Product | Key Features |

|---|---|---|---|---|

| Clemmensen Reduction | Zn(Hg), conc. HCl | Heat | 1-Chloro-3-(cyclopentylmethyl)benzene | Strongly acidic; good for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in |

| Wolff-Kishner Reduction | N₂H₄, KOH | High temperature (e.g., ~200°C) | 1-Chloro-3-(cyclopentylmethyl)benzene | Strongly basic; suitable for acid-sensitive substrates. wikipedia.orgmasterorganicchemistry.com |

Construction of Fused and Spirocyclic Systems

The molecular framework of this compound serves as a versatile scaffold for the synthesis of more complex polycyclic architectures, including fused and spirocyclic systems. These intricate structures are of significant interest in medicinal chemistry and materials science due to their conformational rigidity and three-dimensional character. The reactivity of the ketone and the activated alpha-carbon, along with the potential for reactions involving the aryl ring, allows for a variety of cyclization strategies.

Construction of Fused Ring Systems

The generation of fused ring systems from this compound can be achieved through several strategic intramolecular cyclization reactions. These methods often involve the initial elaboration of the cyclopentanone core, followed by a ring-closing event.

One prominent strategy involves intramolecular Friedel-Crafts-type reactions. By introducing a suitable electrophilic side chain at the C-2 position of the cyclopentanone, cyclization onto the electron-rich phenyl ring can be induced. For instance, the introduction of a carboxylic acid or acyl chloride moiety could lead to the formation of an indanone-based tricyclic system upon treatment with a strong acid catalyst. The electron-withdrawing nature of the chlorine atom on the phenyl ring influences the regioselectivity of such cyclizations.

Another approach is the annulation of a new ring onto the cyclopentanone moiety. This can be accomplished through reactions like the Robinson annulation, where a methyl vinyl ketone or a related precursor reacts with the enolate of this compound to form a new six-membered ring, resulting in a bicyclic system. The specific reaction conditions can be tailored to control the stereochemical outcome of the newly formed chiral centers.

Furthermore, palladium-catalyzed carbonylative cyclization of derivatives of this compound can be employed to construct fused heterocyclic systems. organic-chemistry.org For example, conversion of the ketone to a dienyl triflate, followed by carbonylation in the presence of a palladium catalyst, can lead to the formation of fused cyclopentenones. organic-chemistry.org

Research into the polycyclization of related ketoesters has demonstrated that complex tricyclic frameworks can be synthesized from relatively simple starting materials. nih.gov These reactions, often promoted by Lewis acids like boron tribromide, can proceed through a domino sequence of cyclization events, yielding structures with multiple stereogenic centers. nih.gov While not directly demonstrated with this compound, these methods present a viable pathway for its conversion into complex polycyclic compounds.

| Fused System Synthesis Strategy | Key Reagents/Conditions | Resulting Core Structure |

| Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid, Lewis acids (e.g., AlCl₃) | Indanone-based tricycle |

| Robinson Annulation | Methyl vinyl ketone, base (e.g., NaOH, KOH) | Fused bicyclic system |

| Palladium-Catalyzed Carbonylative Cyclization | CO, Pd catalyst | Fused cyclopentenone |

| Lewis Acid-Promoted Polycyclization | BBr₃ | Complex tricyclic frameworks |

Construction of Spirocyclic Systems

Spirocycles, which contain two rings connected by a single common atom, can also be synthesized from this compound. The construction of these systems typically involves reactions that form a new ring at the C-1 (carbonyl) or C-2 position of the cyclopentanone.

One common method for creating spirocycles at the carbonyl carbon is through the formation of spiro-ketals or spiro-thioacetals. Reaction of this compound with diols or dithiols under acidic conditions can lead to the formation of five- or six-membered spirocyclic ethers or thioethers, respectively.

The synthesis of more complex spirocyclic systems can be achieved through multi-step sequences. For example, the reaction of this compound with various reagents can introduce functionalities that can then undergo intramolecular cyclization to form a spiro-ring. An example is the reaction with a suitable amine and a cyanide source in a Strecker-type reaction, which could be followed by cyclization to form a spiro-hydantoin.

Furthermore, cycloaddition reactions represent a powerful tool for the synthesis of spirocycles. nih.gov While not directly applied to this compound in the reviewed literature, the generation of an exocyclic double bond at the C-2 position, followed by a [3+2] cycloaddition with a nitrile oxide or an azide, could furnish spiro-isoxazoles or spiro-triazoles, respectively. nih.gov

The synthesis of spirocyclic derivatives related to butyrophenone (B1668137) neuroleptics often involves the reaction of a piperidone derivative to form the spirocyclic core. dtic.mil A similar strategy could be envisioned starting from this compound, where the cyclopentanone ring becomes part of the spirocyclic system.

| Spirocycle Synthesis Strategy | Key Reagents/Conditions | Resulting Spirocyclic Moiety |

| Spiroketalization | Ethylene glycol, acid catalyst | Spiro-dioxolane |

| Spirothioacetalization | Ethanedithiol, acid catalyst | Spiro-dithiolane |

| Strecker-Type Reaction & Cyclization | KCN, NH₄Cl, then (NH₄)₂CO₃ | Spiro-hydantoin |

| Cycloaddition (via exocyclic alkene) | Nitrile oxide or azide | Spiro-isoxazole or Spiro-triazole |

Advanced Spectroscopic Methods for Structural Characterization and Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.

¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of 2-(3-Chlorophenyl)cyclopentan-1-one are predicted to exhibit characteristic signals corresponding to its unique structural features.

¹H NMR Spectroscopy: The proton NMR spectrum would be defined by two main regions: the aromatic region and the aliphatic region. The 3-chlorophenyl group would produce a complex pattern for its four aromatic protons, typically appearing in the downfield region of approximately 7.1-7.4 ppm. The cyclopentanone (B42830) ring contains seven protons. The single proton at the C2 position, being adjacent to both the carbonyl group and the aromatic ring, would be the most downfield of the aliphatic protons, likely appearing as a multiplet. The remaining six protons on C3, C4, and C5 would present as overlapping multiplets in the upfield region (approximately 1.8-2.8 ppm) due to complex spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The most deshielded signal would correspond to the carbonyl carbon (C1), predicted to be well above 200 ppm. The six carbons of the aromatic ring would appear in the typical range of ~125-145 ppm. The carbon bearing the chlorine atom (C3') and the carbon attached to the cyclopentanone ring (C1') would have distinct chemical shifts within this range. The aliphatic carbons would include the methine carbon at C2 (~50-60 ppm) and the three methylene (B1212753) carbons of the ring (C3, C4, C5), which are expected between 20-40 ppm.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O) | - | >210 |

| C2 (CH) | Multiplet | ~50-60 |

| C3, C4, C5 (CH₂) | Multiplets (1.8-2.8) | ~20-40 |

| C1' (Ar-C) | - | ~140-145 |

| C2', C4', C5', C6' (Ar-CH) | Multiplets (7.1-7.4) | ~125-130 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)

To unambiguously assign the signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton couplings. It would be crucial for tracing the connectivity within the cyclopentanone ring, showing correlations between the proton at C2 and its neighbors at C3, and sequentially around the ring (H3-H4, H4-H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of the ¹³C signals for all protonated carbons (C2, C3, C4, C5, and the four aromatic CH carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is vital for piecing together the molecular puzzle. Key expected correlations for this compound would include signals from the C2 proton to the carbonyl carbon (C1) and the aromatic carbons (C1', C2', C6'), confirming the connection between the two ring systems.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformational preferences, such as the spatial relationship between the proton at C2 and the ortho-protons (at C2' and C6') of the chlorophenyl ring.

Stereochemical Assignment using NMR Data

The carbon at position 2 is a chiral center, meaning this compound exists as a pair of enantiomers (R and S). While standard NMR cannot distinguish between enantiomers, it is a powerful tool for analyzing stereochemistry in other contexts. For instance, ROESY or NOESY data can establish the relative orientation of the substituents on the cyclopentanone ring, which is essential for determining the conformation of the molecule. To determine the enantiomeric excess or absolute configuration, NMR can be used in conjunction with chiral auxiliaries or chiral solvating agents, which induce a diastereomeric environment, causing the enantiomers to have different, distinguishable NMR spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would be dominated by a very strong, sharp absorption band characteristic of the carbonyl (C=O) group of a five-membered ketone. Other expected absorptions include those for aromatic C=C bonds, aliphatic and aromatic C-H bonds, and the C-Cl bond.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Ketone C=O Stretch | ~1745 | Strong, Sharp |

| Aromatic C=C Stretch | ~1600, 1475 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₁ClO), HRMS would confirm this formula by matching the observed mass to the calculated exact mass. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), two peaks would be observed: the [M]⁺ peak and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is a clear indicator of the presence of a single chlorine atom. Analysis of the fragmentation pattern would likely show cleavage of the bond between the cyclopentanone and the phenyl ring, a common pathway for such structures.

Fragmentation Pathway Analysis

Upon electron ionization, the molecule would form a molecular ion ([M]•+). The primary fragmentation routes are expected to involve cleavages of the cyclopentanone ring and the bond connecting the phenyl ring to the cyclopentanone moiety.

A key fragmentation pathway for cyclopentanones is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This would lead to the formation of a stable acylium ion. Another significant fragmentation process is the loss of small neutral molecules like CO, C2H4 (ethene), or a chlorophenyl radical. The presence of the chlorine atom would result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for 35Cl and 37Cl isotopes).

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Predicted m/z | Postulated Fragment Structure | Fragmentation Pathway |

| 194/196 | [C11H11ClO]•+ | Molecular Ion |

| 166/168 | [C10H11Cl]•+ | Loss of CO |

| 138 | [C9H8Cl]+ | Loss of C2H4 from [M-CO]•+ |

| 111/113 | [C6H4Cl]+ | Chlorophenyl cation |

| 83 | [C5H7O]+ | Acylium ion from cleavage of the C-C bond to the phenyl ring |

Note: The data in this table is predictive and based on the general fragmentation patterns of similar compounds. m/z values are given for the major isotopes.

X-ray Crystallography

As of the latest literature search, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). re3data.orgbiokeanos.com Therefore, the following sections discuss the anticipated crystallographic features based on the analysis of similar substituted cyclopentanone and chlorophenyl derivatives.

Solid-State Molecular Structure Determination

Should a single crystal of this compound be obtained, X-ray diffraction would provide precise atomic coordinates, bond lengths, and bond angles. It is expected that the cyclopentanone ring would adopt a non-planar conformation, likely an envelope or a twist form, to minimize steric strain. The 3-chlorophenyl group would be attached to the second carbon of the cyclopentanone ring. The precise bond lengths and angles would be influenced by the electronic effects of the chloro-substituent and the carbonyl group.

Conformational Analysis and Torsion Angles

The conformation of the molecule in the solid state would be dictated by the torsion angles within the cyclopentanone ring and the rotation around the bond connecting the phenyl ring to the cyclopentanone. The relative orientation of the chlorophenyl group with respect to the cyclopentanone ring would be a key conformational feature. This orientation would be influenced by a balance of steric hindrance and potential weak intramolecular interactions.

Table 2: Predicted Key Torsion Angles in this compound

| Atoms Involved in Torsion Angle | Predicted Angle Range (°) | Description |

| O=C1-C2-C(Ph-Cl) | Variable | Defines the orientation of the phenyl ring relative to the carbonyl group. |

| C1-C2-C3-C4 | 0 to ±40 | Describes the puckering of the cyclopentanone ring. |

| C2-C3-C4-C5 | 0 to ±40 | Describes the puckering of the cyclopentanone ring. |

| C3-C4-C5-C1 | 0 to ±40 | Describes the puckering of the cyclopentanone ring. |

| C4-C5-C1-C2 | 0 to ±40 | Describes the puckering of the cyclopentanone ring. |

| C5-C1-C2-C3 | 0 to ±40 | Describes the puckering of the cyclopentanone ring. |

Note: The data in this table is illustrative and based on typical values for substituted cyclopentanones.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. Methods like DFT and the highly accurate Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD) offer a framework for modeling the behavior of electrons and predicting molecular characteristics with considerable precision.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(3-Chlorophenyl)cyclopentan-1-one, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable structure is found.

Conformational analysis is crucial for flexible molecules like this one, which contains a cyclopentanone (B42830) ring. The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, such as the "envelope" and "half-chair" forms, to alleviate ring strain. The orientation of the 3-chlorophenyl substituent relative to the cyclopentanone ring also gives rise to different rotamers.

A systematic conformational search followed by geometry optimization using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would identify the global minimum energy conformation and other low-energy isomers. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Illustrative Conformational Analysis Data for this compound This table is an example of how data from conformational analysis would be presented. The values are hypothetical.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope 1 | 25.0° | 0.00 |

| Half-Chair 1 | -35.5° | 0.85 |

| Envelope 2 | -24.8° | 1.20 |

Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, DFT calculations would determine the energies and spatial distributions of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive.

Table 2: Predicted Frontier Molecular Orbital Energies This table is an example of how FMO data would be presented. The values are hypothetical.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.15 | Primarily localized on the chlorophenyl ring |

| LUMO | -1.98 | Primarily localized on the carbonyl group of the cyclopentanone ring |

Chemical Reactivity Descriptors

Based on FMO energies and electron density, several chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors, derived from conceptual DFT, provide insights into the global and local reactivity of the molecule.

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Soft molecules, with low chemical hardness, are more reactive.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

Fukui Functions (f(r)): Identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

These calculations would pinpoint which atoms in the this compound structure are most susceptible to attack, guiding the prediction of reaction mechanisms. For instance, the analysis would likely identify the carbonyl carbon as a primary electrophilic site and regions of the chlorophenyl ring as potential nucleophilic sites.

Chemical reactions are typically carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are used to simulate the effects of a solvent. These models treat the solvent as a continuous dielectric medium that interacts with the solute.

By performing geometry optimization and electronic structure calculations with a solvent model, one can predict how properties like conformational stability and FMO energies of this compound would change in different solvents (e.g., water, ethanol, chloroform). This is crucial for understanding reaction kinetics and mechanisms in a realistic chemical environment.

Spectroscopic Property Prediction and Validation

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Predicting ¹H and ¹³C NMR chemical shifts computationally can help in assigning experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors.

For this compound, the GIAO method, typically used in conjunction with a DFT functional like B3LYP, would be applied to the optimized molecular geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. Comparing the predicted chemical shifts with experimental data serves as a stringent test of the accuracy of the computed structure.

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts This table is an example of how predicted NMR data would be presented. The values are hypothetical.

| Proton Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-2 (Cyclopentanone) | 3.65 | 3.62 |

| H-ortho (Phenyl) | 7.30 | 7.28 |

| H-meta (Phenyl) | 7.15 | 7.12 |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of chemical mixtures. libretexts.orgyoutube.com The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. youtube.com For a compound like 2-(3-Chlorophenyl)cyclopentan-1-one, various chromatographic methods are applicable.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used for monitoring the progress of chemical reactions and for the preliminary identification of compounds in a mixture. libretexts.orgmdpi.com In the context of this compound, TLC can be employed to quickly assess the conversion of starting materials to the desired product.

The principle of TLC involves spotting a small amount of the sample onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. youtube.com The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. youtube.com

For this compound, a typical TLC analysis would involve a silica gel plate and a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation. orgsyn.org Visualization of the spots can be achieved under UV light, as aromatic compounds like this one are typically UV-active. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to characterize the compound's mobility in a given solvent system.

Table 1: Illustrative TLC Parameters for Related Substituted Ketones

| Compound | Stationary Phase | Mobile Phase (v/v) | Detection | Reference |

| Substituted Cyclopentanones | Silica Gel | 4% Ethyl Acetate/Hexanes | Not Specified | orgsyn.org |

| Substituted Benzylic Ketones | Not Specified | Not Specified | Not Specified | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it suitable for the purity assessment of this compound. researchgate.net

In HPLC, the sample is pumped in a high-pressure stream of a liquid mobile phase through a column packed with a solid stationary phase. The separation mechanism is based on the differential interactions of the analytes with the stationary and mobile phases. For a moderately polar compound like this compound, a reversed-phase HPLC method is often employed. researchgate.net In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net

The selection of the column, mobile phase composition, flow rate, and detector are critical for achieving a successful separation. A UV detector is typically used for the detection of this compound due to the presence of the chromophoric phenyl ring. The retention time of the compound is a key parameter for its identification. For quantitative analysis, a calibration curve is constructed by running standards of known concentrations.

Table 2: Exemplary HPLC Conditions for Related Aromatic Ketones

| Compound Class | Column | Mobile Phase | Detection | Reference |

| Carbonyl Compounds (as 2,4-DNPH derivatives) | Supelco C18 (25 cm × 4.6 mm × 5 µm) | (Methanol/Acetonitrile)-Water Gradient | UV-Vis (365 nm) | researchgate.net |

| Aryl Ketones | Not Specified | Not Specified | Not Specified | nih.gov |

This table illustrates typical HPLC conditions for the analysis of related ketone compounds, as specific methods for this compound are not detailed in the searched literature.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is expected to have sufficient volatility, GC is a suitable method for its analysis. The technique is particularly useful for assessing purity and for the quantitative analysis of the compound.

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert carrier gas (the mobile phase), interacts with the stationary phase coated on the inside of the column. The choice of the column, particularly the stationary phase, is crucial for separating components in a mixture. For chlorinated aromatic compounds, a variety of stationary phases can be used, ranging from nonpolar to polar. aai.orghelcom.fi

The oven temperature is another critical parameter that can be held constant (isothermal) or programmed to increase over time to facilitate the elution of compounds with different boiling points. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.

Table 3: General GC Parameters for the Analysis of Chlorinated Aromatic Compounds

| Parameter | Typical Specification | Reference |

| Column Type | Capillary Column | helcom.fioup.com |

| Stationary Phase | 6% Cyanopropylphenyl-94% dimethyl polysiloxane (e.g., Rtx-624) | oup.com |

| Carrier Gas | Helium | oup.com |

| Temperature Program | Initial temp. 60°C, ramped to 250°C | oup.com |

| Injection Mode | On-column | oup.com |

This table provides a general outline of GC conditions that could be adapted for the analysis of this compound based on methods for similar compounds.

Chiral Chromatography for Enantiomeric Purity

Since this compound possesses a chiral center at the carbon atom bearing the chlorophenyl group, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. nih.gov This is particularly important in pharmaceutical applications, where different enantiomers can exhibit distinct pharmacological and toxicological properties.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for the separation of a broad range of racemic compounds. nih.govuva.es

The choice of the mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system (e.g., acetonitrile/water), significantly influences the enantiomeric separation. The determination of enantiomeric excess (ee) is a critical application of this technique.

Table 4: Common Chiral Stationary Phases for the Separation of Racemic Compounds

| CSP Type | Common Examples | Application | Reference |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) | Broad range of chiral compounds | nih.govuva.es |

| Cyclodextrin-based | Derivatized β-cyclodextrins | Various enantiomers | nih.gov |

This table lists common CSPs that could be effective for the chiral separation of this compound, as specific methods are not available.

Hyphenated Techniques

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing both separation of mixture components and their structural identification.

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. This technique is highly effective for the analysis of this compound, allowing for its positive identification even in complex mixtures. nih.govnih.gov

After the components of a sample are separated on the GC column, they enter the ion source of the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer. The mass spectrum produced for each component is a unique fingerprint that can be used for its identification by comparing it to a spectral library or by interpreting the fragmentation pattern. whitman.educhemguide.co.uk

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group, a characteristic fragmentation for ketones. libretexts.org The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description |

| [M]+• | Molecular ion |

| [M-Cl]+ | Loss of a chlorine atom |

| [C6H4Cl]+ | Chlorophenyl cation |

| [C5H8CO]+ | Cyclopentanone-related fragment |

LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful technique for the analysis of non-volatile and thermally labile compounds like substituted cyclopentanones. While specific literature detailing the LC-MS analysis of this compound is limited, extensive research on its isomer, o-chlorophenyl cyclopentyl ketone (2-chlorophenyl cyclopentyl ketone), provides significant insights into the applicable methodologies.

A key study utilized High-Performance Liquid Chromatography-Hybrid Ion Trap/Time-of-Flight Mass Spectrometry (HPLC-IT/TOF MS) to identify and characterize impurities in illegally synthesized o-chlorophenyl cyclopentyl ketone samples. nih.gov This high-resolution mass spectrometry method is instrumental in elucidating the fragmentation pathways of the parent compound and identifying unknown related substances. nih.gov

In the analysis of the ortho-isomer, the fragmentation pathway was determined, which is a critical step for identifying related impurities in a sample. The high-resolution mass data allowed for the precise determination of elemental compositions. Through this method, two major impurities were identified in the samples: o-chlorobenzoic acid anhydride (B1165640) and 1,2-di-o-chlorobenzoylcyclopentene. nih.gov The identification of such impurities is vital as it can help in understanding the synthetic route used in production. nih.gov

For quantitative purposes, LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity. Methods developed for structurally similar molecules, such as other chlorophenyl derivatives, often employ a C18 column for separation and operate in a multiple reaction monitoring (MRM) mode for quantification. semanticscholar.orgresearchgate.net This approach allows for trace-level detection and quantification, which is essential for impurity profiling. semanticscholar.orgresearchgate.net Positive electrospray ionization (ESI) is commonly used, with mobile phases typically consisting of buffered aqueous solutions and organic solvents like methanol or acetonitrile. semanticscholar.orgresearchgate.net

Table 1: Representative LC-MS Parameters for Analysis of Related Chlorophenyl Compounds

| Parameter | Setting 1 semanticscholar.org | Setting 2 researchgate.net |

| Chromatography | Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) | Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) |

| Column | Luna C18 (2) (100 mm × 4.6 mm, 3.0 µm) | Symmetry C18 (100 mm · 4.6 mm, 3.5 lm) |

| Mobile Phase | Isocratic: 5.0 mM ammonium (B1175870) acetate-methanol (35:65, v/v) | Isocratic: 5.0 mM ammonium acetate-acetonitrile (30:70, v/v) |

| Flow Rate | 0.8 mL/min (split to 0.2 mL/min into MS source) | 0.8 mL/min (split to 0.2 mL/min into MS source) |

| Column Temp. | 45 °C | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

Note: The data in this table is derived from studies on structurally related chlorophenyl compounds and serves as a likely example for the analysis of this compound. semanticscholar.orgresearchgate.net

Sample Preparation and Extraction Techniques

The preparation and extraction of this compound from a sample matrix are critical preliminary steps for accurate analysis. The chosen technique depends on the nature of the sample (e.g., reaction mixture, biological matrix) and the concentration of the analyte.

For samples originating from a chemical synthesis, a typical work-up procedure involves quenching the reaction mixture, followed by a liquid-liquid extraction. For instance, after a Grignard reaction to synthesize a related compound, the mixture is treated with dilute hydrochloric acid. This is followed by sequential washing with solutions of sodium chloride, sodium hydroxide (B78521), and finally saturated sodium chloride to remove impurities. The organic layer containing the product is then concentrated to yield the ketone.

Solvent extraction is the most fundamental and widely used method. nih.gov This process involves the selection of a suitable solvent in which the target compound has high solubility, while the matrix components are poorly soluble. The efficiency of the extraction depends on factors such as solvent polarity, temperature, and the solvent-to-solid ratio. nih.gov

For purification and isolation of the compound to be used as a reference standard, preparative high-performance liquid chromatography (prep-HPLC) is an effective technique. A method developed for the isomer o-chlorophenyl cyclopentyl ketone used a mobile phase of methanol-water (85:15, v/v) to achieve a purity of over 99.5%. nih.gov This demonstrates that reversed-phase chromatography is highly suitable for purifying compounds of this class.

Table 2: Overview of Potential Sample Preparation Techniques

| Technique | Principle | Application | Reference |

| Liquid-Liquid Extraction | Partitioning of the compound between two immiscible liquid phases (e.g., aqueous and organic). | Isolation from synthesis reaction mixtures after quenching. | |

| Solvent Extraction | Dissolving the solute from a solid or liquid matrix into a solvent. | General extraction from raw materials or sample matrices. | nih.gov |

| Preparative HPLC | Chromatographic separation on a larger scale to isolate and purify the compound. | Preparation of a high-purity reference standard for analytical use. | nih.gov |

These techniques ensure that the sample injected into the analytical instrument is sufficiently clean and concentrated, which is essential for obtaining reliable and reproducible results in the detection and quantification of this compound.

Applications As Precursors or Intermediates in Medicinal and Materials Chemistry Research

Role in the Synthesis of Complex Organic Molecules

The utility of 2-(3-Chlorophenyl)cyclopentan-1-one as a "versatile small molecule scaffold" is evident in its application in multi-step organic synthesis. biosynth.com The ketone functional group is a reactive site for a multitude of chemical transformations, including nucleophilic additions, condensations, and alpha-functionalization. The chlorophenyl group, meanwhile, not only influences the reactivity of the cyclopentanone (B42830) ring but also serves as a handle for further modifications, such as cross-coupling reactions, or as a key structural element for biological activity.

A notable example of its role as a precursor is in the synthesis of 2-chlorophenyl cyclopentyl ketone, which has been identified as a key intermediate in the illicit synthesis of ketamine. nih.gov Forensic analysis of materials from clandestine laboratories has validated a novel synthetic route to this ketamine precursor starting from materials like cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde. nih.gov This underscores the compound's foundational role in accessing more complex molecular frameworks.

Precursor for Heterocyclic Compound Synthesis (e.g., thiazoles, quinoline (B57606) derivatives)

Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals. This compound provides a cyclopentanone moiety that can be fused with other rings to create diverse heterocyclic systems.

Quinoline Derivatives: The synthesis of quinoline and its derivatives often involves the condensation of an aniline (B41778) with a carbonyl compound. iipseries.orgscispace.com A well-established route is the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, such as cyclopentanone. Research has demonstrated that cyclopentanone can react with anthranilic acid in the presence of phosphorus oxychloride (POCl₃) to form 9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline. mdpi.com This reaction establishes a clear pathway where the cyclopentanone ring becomes fused to the quinoline system. By extension, this compound is a suitable substrate for reacting with substituted anilines to produce a variety of complex cyclopenta[b]quinoline derivatives, which are analogs of the drug tacrine (B349632) and are investigated as acetylcholinesterase inhibitors. mdpi.com

Thiazole (B1198619) Derivatives: Thiazoles are another class of heterocyclic compounds with broad biological activities. nih.govresearchgate.net The Hantzsch thiazole synthesis is a classic method that typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). organic-chemistry.orgekb.eg The ketone group in this compound can be readily halogenated at the alpha position (the carbon adjacent to the carbonyl) to form an α-haloketone intermediate. This reactive intermediate can then undergo cyclocondensation with various thioureas to yield highly substituted aminothiazole derivatives. For example, the synthesis of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxaldehyde has been documented, demonstrating the incorporation of the 3-chlorophenyl moiety into a thiazole ring system. chemicalbook.com

The following table summarizes the role of this compound as a precursor in heterocyclic synthesis:

| Target Heterocycle | Synthetic Method | Role of this compound |

| Quinoline Derivatives | Friedländer Synthesis / Combes Synthesis | Provides the α-methylene ketone component for condensation with a substituted aniline to form a fused cyclopenta[b]quinoline ring system. iipseries.orgmdpi.com |

| Thiazole Derivatives | Hantzsch Thiazole Synthesis | Serves as the starting material to generate the required α-haloketone intermediate, which then reacts with a thioamide or thiourea. organic-chemistry.orgekb.eg |

Intermediate for Active Pharmaceutical Ingredients (e.g., Bupropion (B1668061) analogs)

The (3-chlorophenyl)ketone structural motif is a key pharmacophore in several centrally active compounds. The most prominent example is Bupropion, an antidepressant and smoking cessation aid chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone. google.com The efficacy of bupropion and its metabolites is linked to the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake. researchgate.net

In medicinal chemistry, the synthesis of analogs is a crucial strategy for drug discovery, aiming to improve potency, selectivity, or pharmacokinetic properties. nih.gov this compound serves as an ideal starting point for creating novel bupropion analogs. By using this compound, the linear side chain of bupropion can be replaced with a cyclic cyclopentanone scaffold. This modification introduces conformational rigidity and explores new chemical space, which can significantly alter the compound's interaction with biological targets like dopamine and norepinephrine transporters. nih.govnih.gov The synthesis of such analogs allows researchers to probe the structural requirements for transporter inhibition and develop potential new therapies for CNS disorders. researchgate.netnih.gov

Applications in Novel Material Development (e.g., polymers, resins)

The unique structure of this compound also makes it a candidate for the development of new polymers and resins with specialized properties. The reactive ketone group can participate in polymerization reactions, while the chlorophenyl group can be used to tune the final material's characteristics.

Research into high-performance polymers has demonstrated the value of incorporating cyclic structures into the polymer backbone. For instance, cardo-type polyimides, which contain bulky, cyclic "cardo" groups, are known for their excellent thermal stability and solubility. mdpi.com Studies have shown that bisphenols derived from cyclopentanone can be used to synthesize specialized diamines, which are then polymerized to form polyimides with large cyclopentyl units in their backbone. mdpi.com These polymers exhibit desirable properties such as high tensile strength and good solubility in organic solvents. mdpi.com

Furthermore, methods exist for the polymerization of aromatic compounds containing cyclopentane (B165970) structures, which can be subsequently oxidized to cyclopentanone-containing polymers like poly(9-fluorenone). google.com Following this logic, this compound could serve as a monomer or a co-monomer in condensation polymerization. The presence of the chlorine atom on the phenyl ring could impart properties such as flame retardancy and a higher refractive index to the resulting polymer or resin, making it suitable for applications in specialty plastics and optical materials.

Future Research Directions

Exploration of Undiscovered Synthetic Pathways

The development of novel and efficient synthetic routes to 2-(3-Chlorophenyl)cyclopentan-1-one and its derivatives is a primary area for future research. While classical methods for the formation of 2-arylcyclopentanones exist, the exploration of modern catalytic strategies promises to deliver more versatile and stereoselective syntheses.

Key areas of investigation include:

Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure this compound is of paramount importance. acs.orgyoutube.comyoutube.com Future work could focus on employing chiral catalysts, such as those based on transition metals (e.g., rhodium, palladium) or organocatalysts (e.g., secondary amines, N-heterocyclic carbenes), to control the stereochemistry at the C2 position. acs.orgnih.gov A one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been described for the synthesis of densely functionalized cyclopentanones with high enantioselectivities, representing a promising avenue for exploration. acs.org

Novel C-C Bond Forming Reactions: Research into new catalytic cycles for the formation of the crucial carbon-carbon bond between the phenyl ring and the cyclopentanone (B42830) moiety is warranted. This could involve exploring rhodium-catalyzed activation of C-C bonds in cyclopentanone precursors or palladium-catalyzed cross-coupling reactions. nih.govnih.govthieme.de For instance, a rhodium pre-catalyst combined with an N-heterocyclic carbene ligand and an amino-pyridine co-catalyst has been shown to activate C-C bonds in simple cyclopentanones. nih.govnih.gov

Catalytic Dehydrogenation: The direct palladium-catalyzed aerobic dehydrogenation of the corresponding saturated cyclopentane (B165970) precursor offers a more atom-economical route to the enone functionality within the cyclopentanone ring system. organic-chemistry.orgnih.gov Future studies could optimize catalyst systems, such as Pd(DMSO)₂(TFA)₂, to achieve high selectivity and yield, replacing hazardous stoichiometric oxidants with molecular oxygen. organic-chemistry.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis. arxiv.org For a target molecule like this compound, these computational tools can significantly accelerate the discovery and optimization of synthetic pathways.

Future applications of AI and ML in this context include:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze the structure of this compound and propose multiple viable synthetic routes by identifying potential disconnections and suggesting suitable reactants. arxiv.orgosu.educhemai.iomicrosoft.com These algorithms, trained on vast databases of chemical reactions, can uncover non-intuitive pathways that may be overlooked by human chemists. osu.educhemai.ioacs.org

Reaction Outcome Prediction: Machine learning models can predict the outcome and yield of potential reactions for synthesizing the target compound, saving valuable time and resources by avoiding unsuccessful experiments. chemai.iosciety.orgpreprints.orgresearchgate.net

Synthesis Pathway Optimization: By considering factors such as cost, reagent availability, reaction efficiency, and environmental impact, AI can be used to identify the most optimal and sustainable synthetic route from a multitude of possibilities. chemai.iosciety.orgresearchgate.netacs.org

Development of Advanced Spectroscopic and Computational Tools for Elucidation

The unambiguous characterization of this compound and its potential stereoisomers requires sophisticated analytical techniques. Future research will likely focus on the development and application of advanced spectroscopic and computational methods for detailed structural elucidation.

Advanced NMR Spectroscopy: Techniques such as "pure shift" NMR and multidimensional NMR (e.g., HSQC) can be employed to resolve complex proton spectra and provide clearer structural information, especially for differentiating between potential diastereomers or enantiomers. nih.gov The use of chiral solvating agents in conjunction with ¹³C NMR spectroscopy offers a powerful method for the enantiodifferentiation of chiral compounds. researchgate.netacs.org

Computational NMR Prediction: The accuracy of predicting NMR chemical shifts using computational methods is continuously improving. nih.govacs.orgresearchgate.netacs.orgncssm.edu Future work could involve the use of machine learning algorithms and molecular dynamics simulations to predict the ¹H and ¹³C NMR spectra of this compound with high accuracy, aiding in structure verification and the identification of unknown byproducts. nih.govacs.orgresearchgate.netncssm.edu

Vibrational Spectroscopy Analysis: While not as detailed as NMR for complete structure elucidation, advanced infrared (IR) and Raman spectroscopy, coupled with computational modeling, can provide valuable information about the conformational properties and intermolecular interactions of the compound.

Sustainable and Scalable Production Methodologies

The development of green and scalable methods for the production of this compound is crucial for its potential future applications in pharmaceuticals or fine chemicals. lonza.com

Future research in this area should focus on:

Green Chemistry Approaches: This includes the use of environmentally benign solvents, catalysts, and reagents. For example, exploring aqueous-phase reactions or employing catalysts that can be easily recovered and reused would significantly improve the sustainability of the synthesis. researchgate.netfrontiersin.orgrsc.orgresearchgate.net The use of molecular oxygen as the terminal oxidant in catalytic dehydrogenation is a prime example of a greener alternative to traditional stoichiometric oxidants. organic-chemistry.orgnih.gov

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. seqens.comacs.orgamf.chresearchgate.net Developing a continuous flow process for the synthesis of this compound would enable more efficient and consistent production, particularly for larger quantities. lonza.comseqens.com

Catalyst Development: A key aspect of sustainable production is the development of highly efficient and robust catalysts. Future research could focus on designing catalysts that can operate under milder reaction conditions and exhibit high turnover numbers, thereby reducing energy consumption and waste generation. The conversion of biomass-derived furfural (B47365) to cyclopentanone using various catalysts highlights the potential for developing sustainable routes to the core cyclopentanone structure. researchgate.netrsc.orgrsc.orgrsc.org

Q & A

Q. What are the common synthetic routes for 2-(3-Chlorophenyl)cyclopentan-1-one, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or cyclopentanone derivatization . For example:

- Friedel-Crafts Route : Reacting 3-chlorobenzoyl chloride with cyclopentane in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Optimal yields (~65–75%) are achieved at 0–5°C with strict moisture control to avoid side reactions .

- Cyclization Methods : Cyclization of γ-keto acids or esters using acid catalysts (e.g., H₂SO₄). For instance, 2-(3-carboxypropyl)cyclopentan-1-one derivatives can be synthesized via acid-catalyzed intramolecular cyclization, with yields dependent on solvent polarity and reaction time .

Q. Key factors :

- Catalyst selection (AlCl₃ vs. FeCl₃ impacts regioselectivity).

- Temperature control to minimize decomposition of the chlorophenyl group.

- Solvent choice (e.g., dichloromethane for Friedel-Crafts; acetic acid for cyclization).

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:

- ¹H/¹³C NMR :

- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm, multiplet for 3-chlorophenyl), cyclopentanone protons (δ 2.5–3.0 ppm, multiplet for CH₂ groups adjacent to the ketone).

- ¹³C NMR : Carbonyl carbon (δ ~210 ppm), aromatic carbons (δ 125–135 ppm), and cyclopentane carbons (δ 25–40 ppm).

- IR Spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹.

- Mass Spectrometry : Molecular ion peak [M]⁺ at m/z 196 (C₁₁H₁₁ClO⁺), with fragmentation patterns showing loss of CO (Δ m/z 28) and Cl (Δ m/z 35).

For structural confirmation, X-ray crystallography (using SHELX software for refinement) is recommended to resolve bond angles and torsional strain in the cyclopentanone ring .

Q. How can researchers optimize purification methods for this compound to achieve high analytical purity?

Answer:

- Recrystallization : Use a 3:1 hexane/ethyl acetate mixture to remove unreacted starting materials. Cooling to −20°C enhances crystal formation.

- Column Chromatography : Employ silica gel (60–120 mesh) with a gradient elution (5–20% ethyl acetate in hexane) to separate chlorinated byproducts.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) at 1 mL/min flow rate for ≥95% purity.

Q. Critical considerations :

- Monitor for chlorinated degradation products (e.g., 3-chlorophenol) using TLC with UV detection at 254 nm .

- Avoid prolonged exposure to light to prevent ketone photodegradation.

Advanced Research Questions

Q. What strategies are employed to resolve contradictory crystallographic data in the structural elucidation of this compound?

Answer:

- High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Refine using SHELXL with restraints on anisotropic displacement parameters for the chlorophenyl group .

- Twinned Data Analysis : Apply the Hooft parameter method in cases of pseudo-merohedral twinning.

- Complementary Techniques : Validate with DFT-calculated bond lengths (e.g., C-Cl bond ~1.74 Å) and compare with experimental values to identify outliers.

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ketone oxygen (LUMO) is susceptible to nucleophilic attack .

- Molecular Docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. The chlorophenyl group may occupy hydrophobic pockets, while the ketone forms hydrogen bonds with catalytic residues .

- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in aqueous environments using GROMACS.

Q. What mechanistic insights explain the regioselectivity observed in the electrophilic substitution reactions of this compound?

Answer: The meta-directing effect of the chlorine atom dominates due to:

- Electronic Effects : Chlorine’s −I effect deactivates the aromatic ring, directing electrophiles (e.g., nitronium ion) to the meta position.

- Steric Hindrance : The cyclopentanone ring restricts ortho substitution.

- Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance electrophile mobility, favoring meta products (>80% yield) .

Q. Experimental validation :

- Isotopic Labeling : Use ¹³C-labeled substrates to track substitution patterns via NMR.

- Kinetic Studies : Compare reaction rates under varying acidity (e.g., H₂SO₄ vs. CF₃COOH) to confirm intermediate stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.